Cas no 16441-34-2 (Ethyl 2-(2-phenylthiazol-4-yl)acetate)

Ethyl 2-(2-phenylthiazol-4-yl)acetate is a versatile thiazole-based ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a phenyl-substituted thiazole core and an ethyl acetate side chain, offers reactivity for further functionalization, making it valuable in heterocyclic chemistry. The compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in diverse reactions. Its synthetic utility lies in its role as a precursor for bioactive molecules, particularly in the development of thiazole derivatives with potential pharmacological properties. The ester group provides a handle for hydrolysis or transesterification, enabling tailored modifications for targeted applications.
Ethyl 2-(2-phenylthiazol-4-yl)acetate structure
16441-34-2 structure
Product Name:Ethyl 2-(2-phenylthiazol-4-yl)acetate
CAS No:16441-34-2
MF:C13H13NO2S
MW:247.3128221035
MDL:MFCD00832796
CID:121664
PubChem ID:2797666
Update Time:2025-09-24

Ethyl 2-(2-phenylthiazol-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(2-phenylthiazol-4-yl)acetate
    • (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER
    • 4-Thiazoleacetic acid,2-phenyl-, ethyl ester
    • ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate
    • ethyl 2-phenylthiazole-4-acetate
    • MFCD00832796
    • 16441-34-2
    • A898418
    • 4-Thiazoleacetic acid, 2-phenyl-, ethyl ester
    • SCHEMBL6311629
    • DTXSID40383940
    • Ethyl2-(2-phenylthiazol-4-yl)acetate
    • FT-0637366
    • (2-phenylthiazol-4-yl)acetic acid ethyl ester
    • JXKUWLHMTFDRRS-UHFFFAOYSA-N
    • AKOS000348642
    • DB-043591
    • MDL: MFCD00832796
    • Inchi: 1S/C13H13NO2S/c1-2-16-12(15)8-11-9-17-13(14-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
    • InChI Key: JXKUWLHMTFDRRS-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(=O)OCC)N=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 247.06700
  • Monoisotopic Mass: 247.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.196
  • Boiling Point: 377.1°Cat760mmHg
  • Flash Point: 181.9°C
  • Refractive Index: 1.57
  • PSA: 67.43000
  • LogP: 2.91570

Ethyl 2-(2-phenylthiazol-4-yl)acetate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Additional information on Ethyl 2-(2-phenylthiazol-4-yl)acetate

Ethyl 2-(2-phenylthiazol-4-yl)acetate (CAS No. 16441-34-2): A Comprehensive Overview

Ethyl 2-(2-phenylthiazol-4-yl)acetate, a compound with the chemical formula C12H13NO2S, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its ethyl ester group and a phenylthiazole core, which are key structural motifs that contribute to its unique chemical and biological properties. The CAS number 16441-34-2 provides a unique identifier for this substance, facilitating its recognition and use in various scientific applications.

The phenylthiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous bioactive compounds. Its aromatic system and heterocyclic structure make it a versatile platform for drug design, particularly in the development of antimicrobial, antiviral, and anticancer agents. The ethyl 2-(2-phenylthiazol-4-yl)acetate molecule leverages these properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how the ethyl ester group and the phenylthiazole ring interact with biological targets. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. For instance, research has indicated that derivatives of phenylthiazole have shown promise in modulating pathways associated with inflammation and oxidative stress.

In the realm of drug discovery, the synthesis of ethyl 2-(2-phenylthiazol-4-yl)acetate has been optimized to improve yield and purity. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of complex molecular frameworks. These techniques not only streamline the production process but also allow for the introduction of diverse functional groups, expanding the chemical space available for drug development.

The biological activity of ethyl 2-(2-phenylthiazol-4-yl)acetate has been preliminarily evaluated through in vitro assays. Preliminary findings suggest that the compound may possess properties relevant to therapeutic intervention. Specifically, its interaction with biological macromolecules has been investigated using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These analyses have provided insights into its binding affinity and mode of action.

One of the most intriguing aspects of this compound is its potential role in addressing neurological disorders. Phenylthiazole derivatives have been explored for their neuroprotective effects, and ethyl 2-(2-phenylthiazol-4-yl)acetate may be no exception. Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease. Further research is warranted to elucidate these mechanisms fully.

The chemical stability of ethyl 2-(2-phenylthiazol-4-yl)acetate under various conditions has also been a focus of investigation. Factors such as temperature, pH, and solvent effects have been systematically studied to ensure that the compound maintains its integrity during storage and transport. This is crucial for pharmaceutical applications where consistency and reliability are paramount.

In conclusion, Ethyl 2-(2-phenylthiazol-4-yl)acetate (CAS No. 16441-34-2) represents a promising entity in medicinal chemistry due to its structural features and potential biological activities. The combination of an ethyl ester group with a phenylthiazole core offers a rich foundation for further exploration. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this one will play an increasingly important role in the development of novel treatments for human diseases.

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